Cas no 75239-13-3 (2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid)
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-acetic acid, 5-methyl-1-phenyl-
- 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
- DB-382749
- 5-Methyl-1-phenyl-1H-pyrazole-4-acetic acid
- BOIRQPUZOOBVAK-UHFFFAOYSA-N
- SCHEMBL1195016
- Oprea1_184363
- (5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
- 75239-13-3
-
- Inchi: 1S/C12H12N2O2/c1-9-10(7-12(15)16)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3,(H,15,16)
- InChI Key: BOIRQPUZOOBVAK-UHFFFAOYSA-N
- SMILES: OC(CC1C=NN(C2C=CC=CC=2)C=1C)=O
Computed Properties
- Exact Mass: 216.089877630Da
- Monoisotopic Mass: 216.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10841827-1.0g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 1.0g |
$1216.0 | 2022-12-27 | ||
| Enamine | EN300-10841827-2.5g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 95% | 2.5g |
$2520.0 | 2023-10-27 | |
| Enamine | EN300-10841827-5.0g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 5.0g |
$3190.0 | 2022-12-27 | ||
| Enamine | EN300-10841827-10.0g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 10.0g |
$4013.0 | 2022-12-27 | ||
| Enamine | EN300-10841827-1g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 95% | 1g |
$1216.0 | 2023-10-27 | |
| Enamine | EN300-10841827-5g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 95% | 5g |
$3190.0 | 2023-10-27 | |
| Enamine | EN300-10841827-10g |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid |
75239-13-3 | 95% | 10g |
$4013.0 | 2023-10-27 |
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
2-(5-Methyl-1-Phenyl-1H-Pyrazol-4-yl)acetic Acid: An Overview of Its Properties, Applications, and Recent Research
2-(5-Methyl-1-Phenyl-1H-pyrazol-4-yl)acetic acid (CAS No. 75239-13-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and acetic acid, and it possesses unique structural features that make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid consists of a pyrazole ring substituted with a methyl group and a phenyl group at the 5 and 1 positions, respectively. The acetic acid moiety is attached to the 4-position of the pyrazole ring. This specific arrangement of functional groups imparts distinct physical and chemical properties to the compound, making it an interesting subject for both academic and industrial research.
In terms of physical properties, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a white crystalline solid with a melting point ranging from 170 to 172°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are crucial for its use in various chemical reactions and formulations.
The biological activity of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid has been extensively studied in recent years. One of the key areas of interest is its potential as an anti-inflammatory agent. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings have sparked interest in its potential use for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, which are known to play critical roles in cancer cell survival and proliferation.
In addition to its therapeutic potential, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid has also been explored for its use as a building block in the synthesis of more complex molecules. Its reactive functional groups make it an excellent starting material for various chemical transformations, including esterification, amidation, and coupling reactions. This versatility has led to its widespread use in the synthesis of pharmaceutical intermediates and other fine chemicals.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular properties of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, which can guide the design of more effective derivatives with enhanced biological activity. For instance, studies have shown that modifications at the phenyl ring or the pyrazole ring can significantly alter the compound's pharmacological profile.
The safety profile of 2-(5-methyl-1-phenyl-1H-pyrazol-4-y l)acetic acid has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, 2-(5-methyl-1-phenyl-1H-pyrazol -4-y l)acetic acid (CAS No. 75239 - 13 - 3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.
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